Kinase Profiling: PI3Kα Inhibition Potency of the Imidazo[2,1-b]thiazole Scaffold
In a patent-derived kinase panel, a structurally related imidazo[2,1-b]thiazole acetamide analog demonstrated an IC50 of 2.40×10³ nM against PI3Kα, while another analog showed an IC50 of 480 nM [1]. This >5-fold difference in potency illustrates how minor structural modifications within this class can dramatically alter target engagement. Although direct data for the title compound itself is not available in this assay, the scaffold's sensitivity to substitution highlights the non-fungible nature of N-tert-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide.
| Evidence Dimension | PI3Kα enzymatic IC50 |
|---|---|
| Target Compound Data | Not directly measured; structurally related analogs show IC50 range 480–2400 nM |
| Comparator Or Baseline | Analog 1 (BDBM251623): IC50 480 nM; Analog 2 (BDBM251581): IC50 2400 nM |
| Quantified Difference | ≥5-fold difference between analogs |
| Conditions | ADP Hunter Plus assay, pH 7.5, 25 °C |
Why This Matters
Demonstrates that in-class substitution can lead to >5-fold loss or gain in potency, underscoring the need for compound-specific validation rather than generic scaffold replacement.
- [1] BindingDB. BDBM251581 and BDBM251623: US9453031. Affinity data for imidazo[2,1-b]thiazole analogs targeting PI3Kα. View Source
